molecular formula C4H15NSi2 B7800737 [(dimethylsilylamino)-methylsilyl]methane

[(dimethylsilylamino)-methylsilyl]methane

Cat. No.: B7800737
M. Wt: 133.34 g/mol
InChI Key: NQCZAYQXPJEPDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetramethyldisilazane can be synthesized through several methods. One common method involves the reaction of hexamethyldisilazane with ammonia in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, 1,1,3,3-Tetramethyldisilazane is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity level of 97% .

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetramethyldisilazane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,3,3-Tetramethyldisilazane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetramethyldisilazane involves its ability to form strong bonds with silicon and nitrogen atoms. This compound can act as a silylating agent, transferring its silicon-containing groups to other molecules. The molecular targets and pathways involved include the formation of silicon-nitrogen bonds and the stabilization of reactive intermediates in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetramethyldisilazane is unique due to its high reactivity and versatility in forming silicon-nitrogen bonds. Its ability to act as a silylating agent makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

[(dimethylsilylamino)-methylsilyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H15NSi2/c1-6(2)5-7(3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCZAYQXPJEPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)N[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15NSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15933-59-2
Record name Tetramethyldisilazane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15933-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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